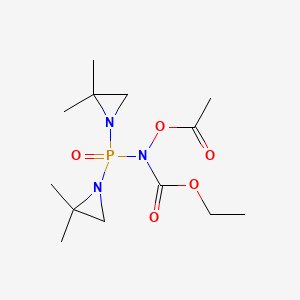

Carbamic acid, acetoxy(bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, ethyl ester

Description

Properties

CAS No. |

54805-59-3 |

|---|---|

Molecular Formula |

C13H24N3O5P |

Molecular Weight |

333.32 g/mol |

IUPAC Name |

[bis(2,2-dimethylaziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate |

InChI |

InChI=1S/C13H24N3O5P/c1-7-20-11(18)16(21-10(2)17)22(19,14-8-12(14,3)4)15-9-13(15,5)6/h7-9H2,1-6H3 |

InChI Key |

FKGLMTGUMNVSTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(OC(=O)C)P(=O)(N1CC1(C)C)N2CC2(C)C |

Origin of Product |

United States |

Preparation Methods

Phosphinylation Step

- Starting Materials : The synthesis begins with bis(2,2-dimethyl-1-aziridinyl)amine derivatives.

- Reagents : A phosphinylating agent such as phosphoryl chloride or related phosphorus oxychloride derivatives is used.

- Reaction Conditions : Typically conducted under inert atmosphere (e.g., nitrogen or argon) with controlled temperature to prevent decomposition.

- Mechanism : The phosphinylating agent reacts with the amine groups on the aziridine to form the bis(2,2-dimethyl-1-aziridinyl)phosphinyl intermediate.

Acetylation Step

- Reagents : Acetyl chloride or acetic anhydride is used to introduce the acetoxy group.

- Conditions : Usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

- Outcome : The acetoxy group is attached to the carbamic acid portion, increasing the compound's stability and modifying its reactivity.

Esterification Step

Purification

- Techniques : Crystallization, column chromatography, and recrystallization are used to purify the final product.

- Considerations : The aziridine rings are sensitive to harsh conditions; thus, mild purification methods are preferred to maintain integrity.

Reaction Scheme Summary

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| Phosphinylation | Bis(2,2-dimethyl-1-aziridinyl)amine | Phosphoryl chloride, inert atmosphere | Bis(2,2-dimethyl-1-aziridinyl)phosphinyl intermediate |

| Acetylation | Phosphinyl intermediate | Acetyl chloride or acetic anhydride | Acetoxy-substituted carbamic acid derivative |

| Esterification | Acetoxy carbamic acid derivative | Ethanol, acid catalyst | Carbamic acid, acetoxy(bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, ethyl ester |

| Purification | Crude product | Crystallization, chromatography | Pure final compound |

Research Findings and Notes on Synthesis

- The aziridine rings in the molecule are highly reactive and can undergo ring-opening under acidic or nucleophilic conditions; thus, reaction conditions must be optimized to avoid degradation.

- The acetoxy group can be hydrolyzed under basic or aqueous conditions to revert to the carbamic acid, which is a consideration during storage and handling.

- Phosphinylation is a critical step, and the choice of phosphinylating agent and reaction parameters significantly influence the yield and purity of the intermediate.

- The compound's synthesis has been reported with a purity of up to 99%, and production capacity can be scaled up to at least 10 kilograms per month under controlled conditions.

- The molecular structure and physicochemical properties such as density (1.26 g/cm³), refractive index (1.527), and LogP (2.2273) have been characterized to assist in process optimization.

Data Table: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H22N3O4P |

| Molecular Weight | 291.28 g/mol |

| Density | 1.26 g/cm³ |

| Refractive Index | 1.527 |

| LogP (Octanol/Water) | 2.2273 |

| Melting Point | Not available |

| Boiling Point | Not available |

| Purity Achieved | Up to 99% |

Chemical Reactions Analysis

Types of Reactions

ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the aziridine rings can be opened by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, alcohols.

Major Products Formed

Oxidation: Formation of phosphinic acid derivatives.

Reduction: Formation of reduced phosphinic acid esters.

Substitution: Formation of substituted aziridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Carbamate Group in Drug Design

The carbamate moiety is a critical structural element in many pharmaceuticals. Research indicates that carbamates can enhance the bioavailability and efficacy of drugs. For instance, the incorporation of carbamate functionalities has been linked to improved interactions with biological targets due to their ability to form hydrogen bonds and participate in electrostatic interactions .

Case Study: Anticancer Activity

A study investigated the anticancer properties of phosphinyl carbamates, demonstrating that these compounds could inhibit tumor growth by interfering with cellular signaling pathways. The mechanism involved the modulation of Akt activity, a key regulator in cancer cell proliferation .

Agricultural Applications

Insecticides and Herbicides

The unique structure of carbamic acid derivatives allows them to function effectively as insecticides and herbicides. For example, the compound has shown promise in controlling pests through its action on the nervous system of insects, leading to paralysis and death .

Case Study: Western Corn Rootworm Resistance

Research on the effectiveness of carbamate-based insecticides against the western corn rootworm revealed that these compounds significantly reduced larval populations while promoting plant health. The study highlighted the potential for using such compounds in integrated pest management strategies .

Synthesis and Application in Organic Chemistry

Reactivity and Synthesis of Carbamates

The synthesis of carbamates from alcohols and amines is a well-established reaction in organic chemistry. The use of activated carbonates has been shown to yield high purity products with minimal side reactions . This versatility makes carbamates valuable intermediates for synthesizing various biologically active compounds.

Data Tables

Mechanism of Action

The mechanism of action of ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER involves the interaction of its reactive aziridine rings with nucleophiles. The aziridine rings can undergo ring-opening reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in various applications, including enzyme inhibition and chemical modification of biomolecules.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Carbamic acid, acetoxy(bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, ethyl ester

- CAS Number : 54805-59-3

- Molecular Formula : C₁₃H₂₄N₃O₅P

- Molecular Weight : 333.32 g/mol

- Structural Features : Contains an ethyl ester group, an acetoxy moiety, and a bis(2,2-dimethylaziridinyl)phosphinyl group. The aziridinyl rings are sterically hindered due to the 2,2-dimethyl substitution .

Physicochemical Properties :

| Property | Value |

|---|---|

| Density | 1.29 g/cm³ |

| Boiling Point | 375.4°C (760 mmHg) |

| Flash Point | 180.9°C |

| PSA (Polar Surface Area) | 88.74 Ų |

| LogP (Partition Coefficient) | 2.095 |

Comparison with Structurally Similar Compounds

Carbamic Acid, [[Bis(2,2-dimethyl-1-aziridinyl)phosphinyl]oxy]-, Ethyl Ester

- CAS : 54805-58-2

- Molecular Formula : C₁₁H₂₂N₃O₄P

- Key Difference : Replaces the acetoxy group with a phosphoryloxy (-O-P=O) moiety.

- Impact : Reduced electrophilicity compared to the acetoxy-containing compound, making it less reactive in acyl transfer reactions. The absence of an ester-linked acetyl group may limit its utility in prodrug formulations .

Carbamic Acid, [Bis(2,3-dimethyl-1-aziridinyl)phosphinyl]-, Ethyl Ester

- CAS : 14200-09-0

- Molecular Formula: C₁₆H₁₈FNO₂ (exact formula varies)

- Key Difference : Features 2,3-dimethylaziridinyl groups instead of 2,2-dimethyl substitution.

- Impact: Altered steric hindrance and electronic effects.

Uretepa (Carbamic Acid, N-[Bis(1-aziridinyl)phosphinyl]-, Ethyl Ester)

- CAS : 302-49-8

- Molecular Formula : C₇H₁₄N₃O₃P

- Key Difference : Lacks both acetoxy and dimethyl substituents on aziridinyl rings.

- Impact : Simpler structure with higher reactivity due to unhindered aziridinyl groups. Clinically used as an anticancer alkylating agent. The target compound’s dimethyl groups may improve stability but reduce cytotoxicity compared to Uretepa .

Ethyl [Bis(2,2,2-Trifluoroethoxy)phosphinyl]acetate

- CAS : 54624-57-6

- Molecular Formula : C₈H₁₁F₆O₅P

- Key Difference : Trifluoroethoxy groups replace aziridinyl rings.

- Impact : The electron-withdrawing trifluoroethoxy groups enhance the electrophilicity of the phosphorus center, favoring nucleophilic substitution reactions. Unlike the target compound, this molecule lacks nitrogen-based reactivity, limiting its utility in biomedical applications .

Carbamic Acid, (Bis(1-aziridinyl)phosphinyl)-, 1,2,3-Propanetriyl Ester

- Structure : Contains three aziridinylphosphinyl groups attached to a glycerol backbone.

- Molecular Weight : ~612 g/mol (predicted).

- Key Difference : Polyfunctional structure with multiple reactive sites.

- Impact: Suitable for cross-linking polymers or dendrimers. The target compound’s monofunctional design is better suited for controlled single-site modifications .

Research Implications

- Synthetic Chemistry : The acetoxy group in the target compound may enable esterase-mediated drug release, a feature absent in phosphoryloxy analogs .

- Toxicity : Dimethyl substitution on aziridinyl rings could reduce acute toxicity compared to Uretepa, making it safer for industrial use .

- Material Science : The steric hindrance in the target compound may slow polymerization kinetics, favoring controlled polymer growth over cross-linking .

Biological Activity

Carbamic acid, acetoxy(bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, ethyl ester (CAS: 1676-22-8) is a compound of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C11H22N3O3P |

| Molar Mass | 275.28 g/mol |

| CAS Number | 1676-22-8 |

Biological Activity

The biological activity of carbamic acid derivatives, including the acetoxy(bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-ethyl ester, primarily revolves around their interaction with enzymes and potential neuroprotective effects.

-

Acetylcholinesterase Inhibition :

- Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive functions .

- Neuroprotective Properties :

- Pharmacological Studies :

Study 1: Neuroprotective Effects in Animal Models

A study evaluated the neuroprotective effects of a related compound on mice subjected to induced oxidative stress. The results indicated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls. This suggests a potential application for carbamic acid derivatives in treating neurodegenerative conditions .

Study 2: Inhibition of Acetylcholinesterase Activity

Another study focused on the enzyme inhibition properties of carbamic acid derivatives. It was found that these compounds effectively inhibited AChE activity in both in vitro and in vivo settings, leading to increased acetylcholine levels. This highlights their potential use as therapeutic agents for cognitive enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.